molecular formula C8H14O3 B146921 Ethyl 2-ethylacetoacetate CAS No. 607-97-6

Ethyl 2-ethylacetoacetate

Cat. No. B146921
CAS RN: 607-97-6
M. Wt: 158.19 g/mol
InChI Key: OKANYBNORCUPKZ-UHFFFAOYSA-N
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Description

Ethyl 2-ethylacetoacetate is a chemical compound with the molecular formula C8H14O3 . It is used in the synthesis of various compounds, including 2-alkylidenetetrahydrofurans, diphenyllead (IV) thiosemicarbazonates, and pyrazolonates . It also serves as a starting reagent in the synthesis of 2-ethylfumaric acid . This compound has a fruity odor and flavor .


Synthesis Analysis

Ethyl 2-ethylacetoacetate is used in the synthesis of various compounds. For instance, it has been used in the synthesis of 2-alkylidenetetrahydrofurans, diphenyllead (IV) thiosemicarbazonates, and pyrazolonates . It was also used as a starting reagent in the synthesis of 2-ethylfumaric acid . The Acetoacetic Ester Synthesis method can be used to synthesize Ethyl 2-ethylacetoacetate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-ethylacetoacetate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The compound is subject to keto-enol tautomerism .


Chemical Reactions Analysis

Ethyl 2-ethylacetoacetate can undergo various chemical reactions. For instance, it can participate in SN2 reactions with alkyl halides, acyl (acid) chlorides, and more .


Physical And Chemical Properties Analysis

Ethyl 2-ethylacetoacetate is a liquid at 20°C . It has a boiling point of 190°C and a flash point of 69°C . The compound has a specific gravity of 0.98 at 20/20°C and a refractive index of 1.42 . It also has a density of 1.0±0.1 g/cm3, a vapour pressure of 0.6±0.3 mmHg at 25°C, and an enthalpy of vaporization of 42.6±3.0 kJ/mol .

Scientific Research Applications

1. Allelochemical Applications

Ethyl 2-methyl acetoacetate, a variant of Ethyl 2-ethylacetoacetate, has been studied for its allelochemical properties, particularly its inhibitory effects on marine unicellular alga Phaeodactylum tricornutum. Research has shown that exposure to this compound leads to oxidative stress and damage in algae, significantly inhibiting cell growth. This is evidenced by increased levels of reactive oxygen species and malondialdehyde, indicating oxidative stress and cellular damage. Antioxidant responses are triggered in the alga to counteract this stress, involving both enzymatic and non-enzymatic antioxidant systems (Yang et al., 2011).

2. Synthesis Applications

Ethyl 2-ethylacetoacetate is utilized in various chemical syntheses. For example, it has been used in the fabrication of 4-Phenyl-2-Butanone, a compound with medicinal significance (Zhang, 2005). Additionally, its role in asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids demonstrates its utility in creating optically active compounds, which are important in pharmaceutical applications (Tanaka et al., 2001).

3. Biofuel Applications

Ethyl acetoacetate has been explored as a bio-based diluent for improving the cold flow properties of biodiesel derived from waste cooking oil. Its addition to biodiesel leads to a decrease in cold filter plugging point and pour point, enhancing the biodiesel's cold flow properties. This finding is crucial for the practical use of biodiesel in colder climates (Cao et al., 2014).

4. Pharmaceutical Applications

The compound has significant applications in pharmaceutical chemistry. For instance, it's used in the synthesis of various pharmacologically relevant compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, showcasing its versatility in creating compounds with potential antimicrobial activity (Kariyappa et al., 2016).

Safety And Hazards

Ethyl 2-ethylacetoacetate is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

ethyl 2-ethyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O3/c1-4-7(6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKANYBNORCUPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862285
Record name Butanoic acid, 2-ethyl-3-oxo-, ethyl ester
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Molecular Weight

158.19 g/mol
Source PubChem
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Product Name

Ethyl 2-ethylacetoacetate

CAS RN

607-97-6
Record name Ethyl 2-ethylacetoacetate
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Record name Butanoic acid, 2-ethyl-3-oxo-, ethyl ester
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Record name Ethyl 2-ethylacetoacetate
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Record name Butanoic acid, 2-ethyl-3-oxo-, ethyl ester
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Record name Butanoic acid, 2-ethyl-3-oxo-, ethyl ester
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Record name Ethyl 2-ethylacetoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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